4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
4-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-methoxyphenyl group at position 4 and a 4-methoxybenzamide moiety at position 2. The 1,2,5-oxadiazole ring is known for its stability and role in modulating electronic properties, while the methoxy groups enhance solubility and influence intermolecular interactions. This compound belongs to a broader class of benzamide-linked oxadiazoles investigated for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-13-7-3-11(4-8-13)15-16(20-24-19-15)18-17(21)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMPKNRGEJKFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydroxamoyl Chlorides
A widely adopted method involves the cyclization of hydroxamoyl chlorides, derived from aldoximes. For example, 4-methoxybenzaldehyde is converted to its aldoxime (1) via reaction with hydroxylamine hydrochloride. Subsequent treatment with N-chlorosuccinimide (NCS) generates the imidoyl chloride (2) , which undergoes cyclization in the presence of potassium cyanide to yield 3-amino-4-(4-methoxyphenyl)-1,2,5-oxadiazole (3) . This intermediate is critical for downstream amidation.
Key Conditions :
Hydrazide-Mediated Ring Closure
Alternative routes utilize hydrazide intermediates. 4-Methoxybenzoic acid is esterified to methyl 4-methoxybenzoate (4) , which reacts with hydrazine hydrate to form 4-methoxybenzohydrazide (5) . Reaction with nitriles (e.g., chloroacetonitrile) under acidic conditions induces cyclodehydration, producing the 1,2,5-oxadiazole ring (6) .
Optimization Insight :
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Esterification: Methanol/H2SO4, 12-hour reflux, 92% yield.
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Hydrazide formation: Ethanol, 80°C, 88% yield.
Functionalization with Benzamide Moieties
The 3-amino group on the oxadiazole ring serves as the anchor for benzamide attachment.
Direct Amidation via Acyl Chlorides
3-Amino-4-(4-methoxyphenyl)-1,2,5-oxadiazole (3) reacts with 4-methoxybenzoyl chloride (7) in anhydrous dichloromethane. Triethylamine (TEA) is employed as a base to scavenge HCl, driving the reaction to completion.
Reaction Profile :
Coupling Using Carbodiimide Reagents
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates amide bond formation. 4-Methoxybenzoic acid (8) is activated with EDCI and hydroxybenzotriazole (HOBt), then coupled to the oxadiazole amine (3) in dimethylformamide (DMF).
Advantages :
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Mild conditions (room temperature, 24 hours).
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Reduced side reactions compared to acyl chlorides.
Reaction Optimization and Mechanistic Insights
Solvent and Catalytic Effects
Polar aprotic solvents (DMF, acetonitrile) enhance oxadiazole cyclization rates by stabilizing transition states. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) improve yields in hydrazide-mediated routes by accelerating dehydration.
Temperature Control
Exothermic reactions (e.g., imidoyl chloride formation) require strict temperature control (−5°C to 5°C) to prevent decomposition. Conversely, cyclization steps benefit from reflux conditions (100–110°C) to overcome activation barriers.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
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δ 8.21 (d, J = 8.8 Hz, 2H, Ar–H oxadiazole).
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δ 7.89 (d, J = 8.8 Hz, 2H, Ar–H benzamide).
IR (KBr) :
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization/Amidation | 4-Methoxybenzaldehyde | Aldoxime → Imidoyl chloride | 65 | 95 |
| Hydrazide/Coupling | 4-Methoxybenzoic acid | Ester → Hydrazide → Cyclization | 70 | 98 |
| EDCI-Mediated Coupling | 4-Methoxybenzoic acid | Carbodiimide activation | 75 | 97 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Features
The target compound shares its 1,2,5-oxadiazole backbone with several analogs, but its substituents distinguish it. Key structural analogs include:
Physicochemical Properties
Substituents significantly impact melting points, solubility, and spectral characteristics:
Biological Activity
4-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. With a molecular formula of C19H19N3O3 and a molecular weight of approximately 337.4 g/mol, this compound features a unique structure that includes a methoxy group, a benzamide moiety, and an oxadiazole ring. This article delves into the biological activities of this compound, highlighting its potential applications in drug development.
Antimicrobial Activity
Research indicates that 4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve interactions with specific enzymes and receptors, leading to the inhibition of microbial proliferation.
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, one study reported that derivatives of 1,2,4-oxadiazoles, including this compound, exhibited cytotoxic effects against multiple cancer types such as colon and lung cancers. The IC50 values for these activities suggest strong potential for further development as an anticancer agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Lung Adenocarcinoma | 85.0 |
| Human Gastric Carcinoma | 78.5 |
The biological activity of this compound can be attributed to its structural features. The oxadiazole ring enhances stability and allows for effective binding to target sites on enzymes or receptors. Specifically, it may inhibit the activity of critical enzymes involved in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in 4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide contributes to its biological activity. The methoxy groups improve solubility and bioavailability, while the oxadiazole ring is crucial for interaction with biological targets.
Case Studies
Several studies have explored the biological activity of similar compounds within the oxadiazole class:
- Antitumor Activity : A derivative with similar structural motifs was shown to inhibit RET kinase activity effectively, highlighting the potential for developing targeted therapies based on this scaffold.
- Antimicrobial Studies : Compounds structurally related to 4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide have demonstrated broad-spectrum antibacterial properties against both gram-positive and gram-negative bacteria.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide?
A1. The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under acidic/basic conditions (e.g., reflux with glacial acetic acid) .
- Amidation : Coupling the oxadiazole intermediate with 4-methoxybenzoic acid using activating agents like DCC or EDC .
- Key conditions : Temperature control (reflux at 80–100°C) and pH adjustments to stabilize intermediates. Yields are optimized by purifying via column chromatography .
Q. Q2. How can researchers troubleshoot low yields during the final amidation step?
A2. Low yields often stem from:
- Incomplete activation : Ensure stoichiometric use of coupling agents (e.g., 1.2 equiv. EDC) and dry solvents.
- Side reactions : Monitor reaction progress with TLC. Quench unreacted reagents using scavengers like polymer-bound isocyanate .
Structural Characterization
Q. Q3. What spectroscopic techniques are critical for confirming the compound’s structure?
A3. Essential methods include:
- NMR : H and C NMR to verify methoxy (-OCH), oxadiazole, and benzamide protons/carbons. Aromatic protons typically appear at δ 6.8–8.0 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 378.12) and fragmentation patterns .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm) and oxadiazole ring vibrations (~1550 cm) .
Q. Q4. How can conflicting NMR data between batches be resolved?
A4. Contradictions may arise from:
- Solvent impurities : Use deuterated solvents (e.g., DMSO-d) and ensure complete solvent removal.
- Tautomerism : Perform variable-temperature NMR to identify dynamic equilibria in the oxadiazole ring .
Biological Activity and Mechanisms
Q. Q5. What preliminary biological activities are associated with this compound?
A5. Based on structural analogs (e.g., oxadiazole derivatives):
- Antimicrobial : Activity against Gram-positive bacteria (MIC ~8 µg/mL) due to membrane disruption .
- Anticancer : Moderate inhibition of cancer cell lines (IC ~20 µM) via apoptosis induction .
- Enzyme inhibition : Potential COX-2 or kinase inhibition predicted via molecular docking .
Q. Q6. How can researchers validate hypothesized mechanisms of action?
A6. Use:
- In vitro assays : Measure enzyme inhibition (e.g., COX-2 activity via fluorometric kits) .
- Cellular studies : Apoptosis markers (e.g., caspase-3 activation) and ROS detection .
- Computational modeling : Molecular dynamics simulations to assess binding stability with target proteins .
Advanced Data Analysis and Optimization
Q. Q7. How do substituent variations (e.g., methoxy vs. ethoxy) impact bioactivity?
A7. Substituent effects include:
- Lipophilicity : Methoxy groups enhance membrane permeability (logP ~2.5) compared to ethoxy (logP ~3.0), affecting cellular uptake .
- Electronic effects : Electron-donating groups (e.g., -OCH) stabilize oxadiazole rings, improving metabolic stability .
Q. Q8. What strategies mitigate discrepancies in biological activity across studies?
A8. Address variability by:
- Standardizing assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and positive controls.
- Batch consistency : Ensure ≥95% purity (HPLC) and characterize polymorphic forms via XRD .
Methodological Comparisons
Q. Q9. How does this compound compare to structurally similar oxadiazole derivatives?
A9. Key distinctions:
- N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide : Chlorine increases electronegativity, enhancing kinase inhibition but reducing solubility .
- Thiazole analogs : Thiazole rings (vs. oxadiazole) alter binding modes to enzymes like DHFR .
Experimental Design for Novel Applications
Q. Q10. What steps are critical when repurposing this compound for neurodegenerative research?
A10. Considerations include:
- Blood-brain barrier (BBB) penetration : Optimize logP (target ~2–3) via prodrug strategies (e.g., esterification) .
- In vivo models : Test neuroprotective effects in zebrafish or murine models of Alzheimer’s (e.g., Aβ plaque reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
